2-(3-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
2-(3-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide is an organic compound that features a bromophenoxy group and a methylpyridinyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 3-bromophenol is then reacted with 2-chloroacetamide in the presence of a base to form 2-(3-bromophenoxy)acetamide.
Coupling with 6-methylpyridine: Finally, the 2-(3-bromophenoxy)acetamide is coupled with 6-methylpyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Scientific Research Applications
2-(3-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with certain enzymes or receptors, while the methylpyridinyl group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide
- 2-(3-fluorophenoxy)-N-(6-methylpyridin-2-yl)acetamide
- 2-(3-iodophenoxy)-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
2-(3-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide is unique due to the presence of the bromine atom, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
Molecular Formula |
C14H13BrN2O2 |
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Molecular Weight |
321.17 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-4-2-7-13(16-10)17-14(18)9-19-12-6-3-5-11(15)8-12/h2-8H,9H2,1H3,(H,16,17,18) |
InChI Key |
IFOWMXSPQGDOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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